molecular formula C13H11NO2S B6389298 6-(3-Methylthiophenyl)nicotinic acid CAS No. 1261969-20-3

6-(3-Methylthiophenyl)nicotinic acid

Cat. No.: B6389298
CAS No.: 1261969-20-3
M. Wt: 245.30 g/mol
InChI Key: FRGOJQWKRITQIS-UHFFFAOYSA-N
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Description

6-(3-Methylthiophenyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of a 3-methylthiophenyl group attached to the sixth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-methylthiophene with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including 6-(3-Methylthiophenyl)nicotinic acid, can be achieved through the oxidation of 3-methylpyridine derivatives using nitric acid . This method is advantageous due to its scalability and cost-effectiveness. it also generates by-products such as nitrous oxide, which require careful management due to their environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(3-Methylthiophenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or therapeutic effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of redox reactions and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    6-Methylnicotinic acid: Similar in structure but lacks the thiophenyl group.

    Nicotinamide: A well-known derivative of nicotinic acid with different biological activities.

    Nicotinic acid: The parent compound with broad applications in medicine and nutrition.

Uniqueness

6-(3-Methylthiophenyl)nicotinic acid is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as an antimicrobial agent and provides a different reactivity profile compared to its analogs .

Properties

IUPAC Name

6-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGOJQWKRITQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218665
Record name 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-20-3
Record name 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-[3-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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